molecular formula C17H18N2O2S B493834 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol

Cat. No.: B493834
M. Wt: 314.4g/mol
InChI Key: DQSQKBSJPYSTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol is a chemical compound with the molecular formula C17H18N2O2S and a molecular weight of 314.4 g/mol This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4g/mol

IUPAC Name

2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]ethanol

InChI

InChI=1S/C17H18N2O2S/c20-11-10-19-16-9-5-4-8-15(16)18-17(19)22-13-12-21-14-6-2-1-3-7-14/h1-9,20H,10-13H2

InChI Key

DQSQKBSJPYSTNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol typically involves the reaction of 2-mercaptobenzimidazole with 2-phenoxyethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of the 2-phenoxyethyl bromide, resulting in the formation of the sulfanyl linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophilic reagents (e.g., nitric acid for nitration).

Scientific Research Applications

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The phenoxyethyl and sulfanyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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